

An In-depth Technical Guide to a Key Quinoline Intermediate in Drug Discovery

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Compound of Interest

Compound Name: *3-Bromo-2-methoxyquinoline*

CAS No.: 222317-29-5

Cat. No.: B1502844

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Part 1: Chemical Identity and Physicochemical Properties

The foundational step in any rigorous scientific endeavor is the precise identification of the chemical entity in question.

1.1. Distinguishing Between **3-Bromo-2-methoxyquinoline** and 3-Benzyl-6-bromo-2-methoxyquinoline

While both are substituted quinolines, the presence of a benzyl group at the 3-position and a bromine atom at the 6-position in "3-Benzyl-6-bromo-2-methoxyquinoline" dramatically alters its synthetic utility and biological relevance compared to the simpler "**3-Bromo-2-methoxyquinoline**". The latter, while a valid chemical structure, is not widely documented in the context of drug development.

Table 1: Chemical Identifiers

Identifier	3-Bromo-2-methoxyquinoline	3-Benzyl-6-bromo-2-methoxyquinoline
IUPAC Name	3-Bromo-2-methoxyquinoline	3-benzyl-6-bromo-2-methoxyquinoline[1]
CAS Number	85270-13-7	654655-69-3[1][2]
Molecular Formula	C ₁₀ H ₈ BrNO	C ₁₇ H ₁₄ BrNO[1]
Molecular Weight	238.08 g/mol	328.2 g/mol [1]
Canonical SMILES	<chem>COC1=C(C=C2C=CC=CC2=N1)Br</chem>	<chem>COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3</chem> [1]

1.2. Physicochemical Properties of 3-Benzyl-6-bromo-2-methoxyquinoline

Understanding the physical and chemical properties of a compound is paramount for its effective use in synthesis and formulation.

Table 2: Physicochemical Data for 3-Benzyl-6-bromo-2-methoxyquinoline

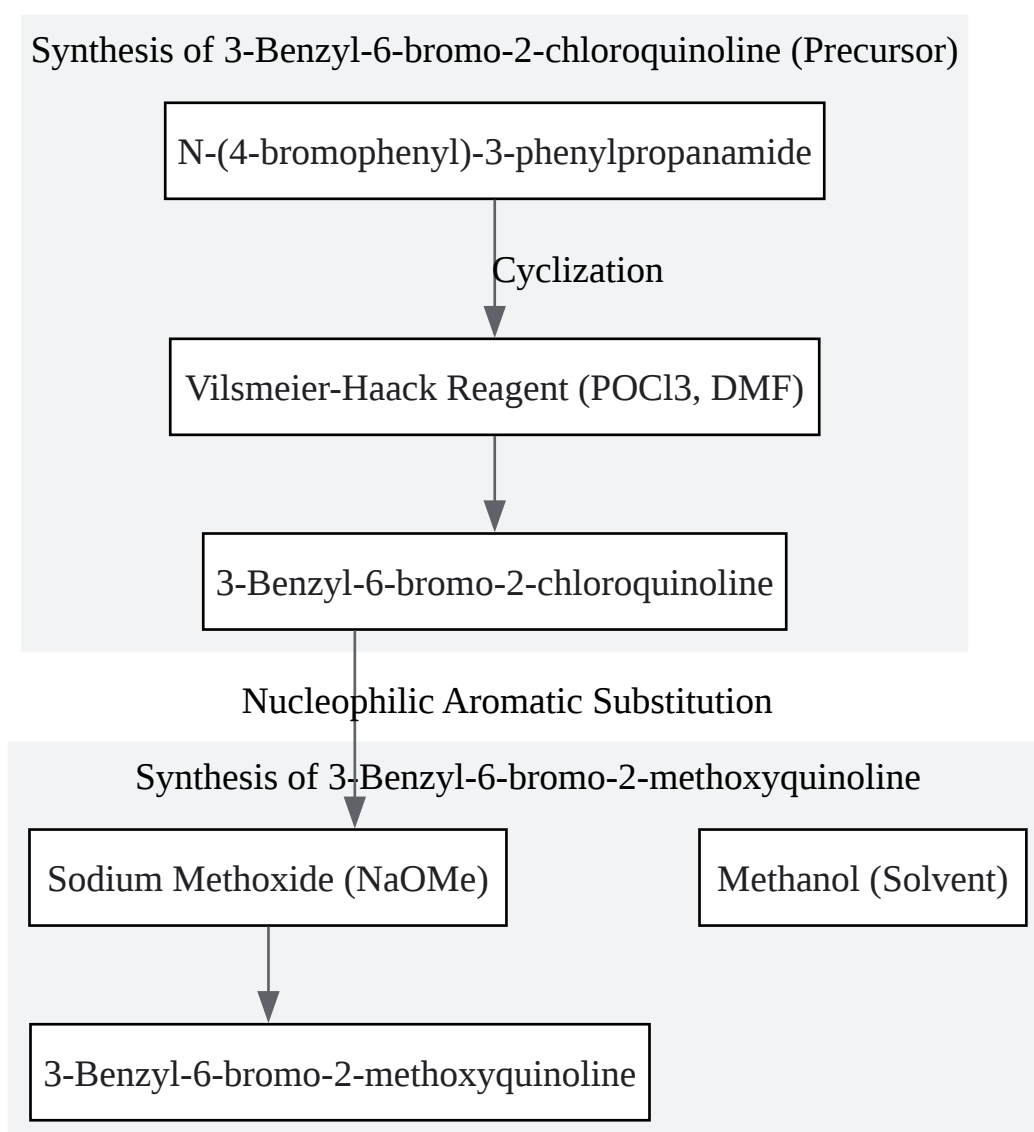
Property	Value	Source(s)
Appearance	White to off-white solid/crystalline powder	[3][4]
Melting Point	82-83 °C or 87-89 °C	[4][5][6]
Boiling Point (Predicted)	420.5 ± 40.0 °C	[4][5]
Solubility	Soluble in chloroform and methanol	[3][5]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.	[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline is a critical process, as it is a key intermediate in the production of Bedaquiline, a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[4][7][8] The most common synthetic route involves the methoxylation of a chloroquinoline precursor.

2.1. Synthetic Pathway Overview

The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline is typically achieved from 3-Benzyl-6-bromo-2-chloroquinoline. This precursor is synthesized in a multi-step process, which is then converted to the final product.



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Synthetic workflow for 3-Benzyl-6-bromo-2-methoxyquinoline.

2.2. Detailed Experimental Protocol: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

This protocol is based on established literature procedures.^{[5][7]}

Materials:

- 3-Benzyl-6-bromo-2-chloroquinoline
- Anhydrous Methanol
- Sodium Methoxide (solid or as a solution in methanol)
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Heating mantle
- Ice bath
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-Benzyl-6-bromo-2-chloroquinoline (1 equivalent) in anhydrous methanol.
- **Addition of Base:** To the stirred solution, add a solution of sodium methoxide in methanol (typically a 15% solution).^[5]
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours or overnight) with continuous stirring.^{[5][7]} The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. Further precipitation can be induced by cooling in an ice bath or storing at low temperatures (e.g., -20 °C) overnight.[5]
- **Purification:** Collect the precipitated solid by filtration, wash with cold methanol or water, and dry to yield 3-Benzyl-6-bromo-2-methoxyquinoline.[5] Further purification can be achieved by recrystallization if necessary.

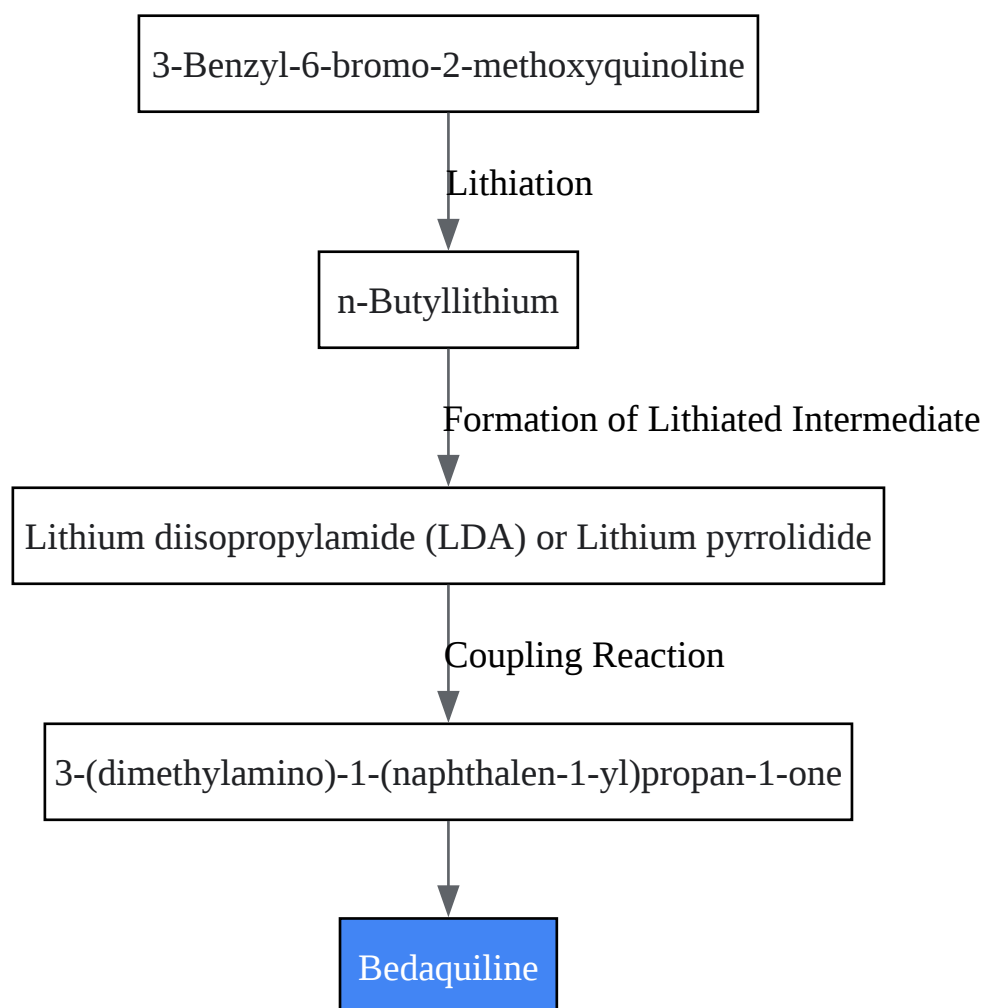
Expert Insight: The choice of anhydrous methanol is crucial to prevent the formation of byproducts from the reaction of sodium methoxide with water. The nucleophilic aromatic substitution of the chlorine atom at the 2-position of the quinoline ring by the methoxide ion is a key step. The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution.

Part 3: Role in Drug Development - The Synthesis of Bedaquiline

The primary significance of 3-Benzyl-6-bromo-2-methoxyquinoline lies in its role as a key precursor in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial drug.[4][7][8]

3.1. The Bedaquiline Synthesis Pathway

3-Benzyl-6-bromo-2-methoxyquinoline constitutes the "A-B ring" portion of the Bedaquiline molecule. The subsequent synthetic steps involve a coupling reaction to introduce the "C-D ring" portion.



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Key steps in the synthesis of Bedaquiline from its quinoline precursor.

3.2. Mechanistic Considerations

The synthesis of Bedaquiline from 3-Benzyl-6-bromo-2-methoxyquinoline typically involves a lithium-halogen exchange followed by a nucleophilic addition to a ketone. The use of a strong base like n-butyllithium at low temperatures is essential to generate the organolithium intermediate from the bromoquinoline. This highly reactive intermediate then attacks the carbonyl group of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one to form the carbon-carbon bond that links the two key fragments of the Bedaquiline molecule.[9]

Part 4: Spectroscopic Characterization

While detailed spectra are proprietary or found in specific research articles, typical spectroscopic data for 3-Benzyl-6-bromo-2-methoxyquinoline would include:

- ^1H NMR: Signals corresponding to the aromatic protons on the quinoline and benzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.
- ^{13}C NMR: Resonances for all the carbon atoms in the molecule, including the distinct signals for the methoxy carbon and the carbons of the quinoline and benzyl rings.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (328.2 g/mol), showing a characteristic isotopic pattern for a molecule containing one bromine atom.[1]

Part 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 3-Benzyl-6-bromo-2-methoxyquinoline.

5.1. Hazard Identification

This compound is classified with the following hazard statements:

- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

5.2. Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.[10]
 - Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[10]

- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.[6]
 - In case of eye contact: Rinse cautiously with water for several minutes.[6]
 - If inhaled: Move the person to fresh air.[6]
 - If swallowed: Rinse mouth. Do NOT induce vomiting.[6] In all cases of exposure, seek medical attention.

Part 6: Conclusion and Future Perspectives

3-Benzyl-6-bromo-2-methoxyquinoline is a pivotal intermediate in the synthesis of the life-saving anti-tuberculosis drug, Bedaquiline. Its well-defined synthesis and reactivity make it a valuable building block in medicinal chemistry. Future research may focus on developing more efficient and sustainable synthetic routes to this compound, potentially lowering the cost of Bedaquiline production. Furthermore, the exploration of other derivatives of this quinoline scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of tuberculosis and other infectious diseases.

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